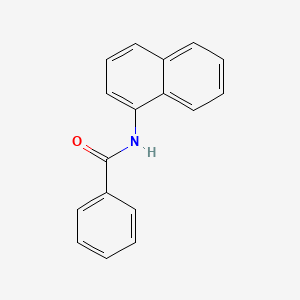

N-1-Naphthylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8090. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-naphthalen-1-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c19-17(14-8-2-1-3-9-14)18-16-12-6-10-13-7-4-5-11-15(13)16/h1-12H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALANUUFGKYEMNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212807 |

Source

|

| Record name | N-1-Naphthylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634-42-4 |

Source

|

| Record name | N-1-Naphthalenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-1-Naphthylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC8090 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-1-Naphthylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-1-naphthylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-1-Naphthylbenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX8F4FZ8RG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-1-Naphthylbenzamide chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of N-1-Naphthylbenzamide

Introduction

This compound is a synthetic aromatic amide, a class of compounds of significant interest in medicinal chemistry, materials science, and chemical synthesis. Structurally, it is characterized by a central amide linkage connecting a phenyl group and a naphthyl group. This unique arrangement of bulky aromatic systems imparts specific physicochemical properties, including distinct spectroscopic signatures and predictable reactivity. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, structural details, spectroscopic characterization, a validated synthetic protocol, and a logical workflow for its analytical confirmation.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to establish its unambiguous identity. This compound is an achiral molecule whose structure is defined by the covalent linkage of a benzoyl group to the amino function of 1-naphthylamine.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | N-naphthalen-1-ylbenzamide | [1] |

| Common Synonyms | N-(1-Naphtyl)benzamide, N-Benzoyl-1-naphthalenamine | [2] |

| CAS Number | 634-42-4 | [1][2][3] |

| Molecular Formula | C₁₇H₁₃NO | [1][3] |

| Molecular Weight | 247.29 g/mol | [1][3] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32 | [1] |

| InChIKey | ALANUUFGKYEMNI-UHFFFAOYSA-N | [1][3][4] |

Physicochemical Properties

The physical properties of this compound are dictated by its large, rigid aromatic structure and the polar amide group capable of hydrogen bonding. These characteristics influence its solubility, melting point, and chromatographic behavior.

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Comments and Source(s) |

| Appearance | White to off-white crystalline powder. | [2] |

| Melting Point | 159-161 °C | Reported values vary slightly, with 161 °C[4] and 159-160 °C[5] being common. This narrow range suggests a high degree of purity is achievable. |

| Boiling Point | 347.6 °C (at 760 mmHg) | [2] |

| Density | 1.221 g/cm³ (Predicted) | [2] |

| Lipophilicity (XLogP3) | 3.3 | This value indicates significant lipophilicity, suggesting poor solubility in water and good solubility in many organic solvents.[1] |

| Hydrogen Bond Donor | 1 (Amide N-H) | [1] |

| Hydrogen Bond Acceptor | 1 (Amide C=O) | [1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure and for assessing the purity of synthesized samples. The combination of IR, NMR, and MS provides a complete analytical picture.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule. The spectrum is dominated by absorptions from the amide linkage and the aromatic rings.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3300 | N-H Stretch | Secondary Amide | Medium, Sharp |

| 3100-3000 | Aromatic C-H Stretch | Naphthyl & Phenyl Rings | Medium to Weak |

| 1680-1640 | Amide I (C=O Stretch) | Secondary Amide | Strong |

| 1600-1450 | C=C Stretch | Aromatic Rings | Medium to Weak |

| ~1540 | Amide II (N-H Bend & C-N Stretch) | Secondary Amide | Strong |

| 800-700 | C-H Out-of-Plane Bending | Substituted Aromatics | Strong |

The Amide I band (carbonyl stretch) is particularly diagnostic and its position can be influenced by hydrogen bonding and conjugation with the aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct regions. A downfield singlet, typically above 8 ppm, corresponds to the amide (N-H) proton. The aromatic region (typically 7-8.5 ppm) will be complex, containing overlapping multiplets from the 12 protons of the phenyl and naphthyl rings. The specific substitution pattern of the naphthalene ring results in characteristic splitting patterns for its protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of 17 distinct carbon environments. The carbonyl carbon (C=O) signal is expected to appear significantly downfield, typically in the 165-170 ppm range. The remaining signals will be in the aromatic region (approx. 110-140 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion: In electron ionization (EI) mass spectrometry, a prominent molecular ion peak ([M]⁺) is expected at an m/z of approximately 247.10.[1]

-

Fragmentation: Common fragmentation pathways for benzamides include the cleavage of the amide bond, leading to characteristic fragments such as the benzoyl cation (C₆H₅CO⁺) at m/z 105 and fragments related to the naphthylamine moiety.

-

High-Resolution MS (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₁₇H₁₃NO). Predicted collision cross-section (CCS) values for various adducts can further aid in identification in advanced MS techniques.[6]

Table 4: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 248.10700 | 154.5 |

| [M+Na]⁺ | 270.08894 | 161.3 |

| [M-H]⁻ | 246.09244 | 161.8 |

| [M]⁺ | 247.09917 | 152.9 |

Data sourced from PubChemLite, calculated using CCSbase.[6]

Synthesis and Purification

A reliable and scalable synthesis is critical for obtaining high-purity material for research and development. The most direct and widely established method for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of an amine.

Synthetic Rationale

This synthesis involves the reaction between 1-naphthylamine and benzoyl chloride . 1-naphthylamine serves as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is crucial. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful execution should yield a product whose analytical data matches the characteristics described in Section 3.

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve 1-naphthylamine (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per mmol of amine).

-

Reaction Initiation: Cool the flask to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes. The dropwise addition is critical to control the initial exothermic reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 1-naphthylamine spot.

-

Aqueous Work-up (Quenching & Extraction): Transfer the reaction mixture to a separatory funnel. Dilute with additional DCM. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining HCl and unreacted benzoyl chloride), and finally with brine (to begin the drying process).

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is best purified by recrystallization. A common solvent system is ethanol or an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot ethanol and slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Analytical Workflow for Structural Verification

For any newly synthesized batch, a logical sequence of analytical tests is required to confirm its identity and purity. This workflow ensures that the material meets the required specifications for subsequent applications.

Applications and Safety Considerations

Applications

This compound is primarily utilized as an intermediate in organic synthesis.[2] Its structure is a scaffold that can be further functionalized. Key areas of application include:

-

Dyes and Pigments: The extended aromatic system makes it a suitable precursor for various dyes.[2]

-

Pharmaceutical Research: The benzamide functional group is a common feature in many biologically active molecules. While this compound itself is not a known drug, related N-substituted benzamide derivatives have been investigated for various therapeutic properties, including as antitumor agents.[7] It serves as a valuable starting material or fragment for creating libraries of new chemical entities for screening.

-

Materials Science: The rigid, planar structure can be exploited in the development of organic materials with specific electronic or photophysical properties.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling this compound.

-

Hazards: The compound is classified under GHS as H411: Toxic to aquatic life with long-lasting effects.[1] It may also cause skin, eye, and respiratory system irritation.[2]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a well-defined chemical compound with a rich set of characterization data. Its structure, combining a benzoyl moiety with a naphthylamine core, gives rise to distinct and predictable physicochemical and spectroscopic properties. The robust Schotten-Baumann synthesis provides a reliable route to high-purity material, which can be rigorously validated through a standard analytical workflow. While primarily serving as a chemical intermediate, its structural motifs are relevant to ongoing research in pharmaceuticals and materials science, making a thorough understanding of its properties essential for the modern researcher.

References

-

gsrs. (n.d.). This compound. Retrieved January 22, 2026, from [Link]

-

LookChem. (n.d.). Cas 634-42-4,this compound. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

-

Stenutz, R. (n.d.). This compound. The Stenutz Website. Retrieved January 22, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzamide, N-(1-naphthyl)-4-ethyl. Retrieved January 22, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C17H13NO). Retrieved January 22, 2026, from [Link]

-

化规通. (n.d.). This compound CAS#634-42-4. GCIS全球化学品名录查询. Retrieved January 22, 2026, from [Link]

- Supporting Information for an unspecified article, providing general NMR d

-

NIST. (n.d.). Benzamide, N-(1-naphthyl)-4-methyl-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material detailing general amide synthesis. Retrieved January 22, 2026, from [Link]

-

SpectraBase. (n.d.). Benzamide, N-(1-naphthyl)-2-bromo-. Retrieved January 22, 2026, from [Link]

-

PubChemLite. (n.d.). N-ethyl-n-(1-naphthyl)benzamide (C19H17NO). Retrieved January 22, 2026, from [Link]

-

Wiley Online Library. (n.d.). Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. Retrieved January 22, 2026, from [Link]

-

Chen T, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). Retrieved January 22, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Department of Chemistry. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Retrieved January 22, 2026, from [Link]

Sources

- 1. This compound | C17H13NO | CID 69448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound [stenutz.eu]

- 5. chemicalbook.com [chemicalbook.com]

- 6. PubChemLite - this compound (C17H13NO) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

Foreword: A Modern Perspective on a Classic Amide Bond

An In-depth Technical Guide to the Synthesis of N-1-Naphthylbenzamide

This compound is a fascinating molecule, not necessarily for its direct applications, but as a quintessential example of amide bond formation—a cornerstone reaction in organic and medicinal chemistry. Its structure, featuring a rigid naphthyl group appended to a benzamide core, presents an excellent platform for exploring and comparing fundamental synthesis strategies. This guide moves beyond a simple recitation of procedures. It is designed for the practicing researcher and drug development professional, offering a deep dive into the causality behind methodological choices, the validation inherent in a well-designed protocol, and the authoritative science that underpins each transformation. We will explore the classic, robust Schotten-Baumann condensation, dissect the nuances of modern peptide coupling reagents, and touch upon the catalytic frontiers that continue to redefine this essential reaction.

Chapter 1: The Schotten-Baumann Reaction: A Time-Tested, High-Yield Pathway

First described in the 1880s by Carl Schotten and Eugen Baumann, this reaction remains a highly reliable and widely used method for synthesizing amides from amines and acyl chlorides.[1] Its enduring prevalence is a testament to its simplicity, scalability, and typically high yields. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanistic Principle: The Acyl Substitution

The core of the Schotten-Baumann reaction is the attack of a nucleophilic amine (1-naphthylamine) on the electrophilic carbonyl carbon of an acyl chloride (benzoyl chloride).[2][3] The reaction is driven forward by the use of a base, which serves two critical purposes: it neutralizes the hydrochloric acid byproduct generated during the reaction and deprotonates the intermediate, facilitating the final product formation.[3] The use of a two-phase system, often an organic solvent like dichloromethane and water, is a common condition where the base resides in the aqueous phase, simplifying workup.[1]

A diagram of the Schotten-Baumann reaction mechanism is presented below.

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of N-1-Naphthylbenzamide

Introduction

N-1-Naphthylbenzamide (C₁₇H₁₃NO, Molar Mass: 247.29 g/mol ) is an aromatic amide whose precise structural characterization is fundamental to its application in materials science, medicinal chemistry, and synthetic research.[1][2] The unambiguous confirmation of its molecular structure and the assessment of its purity are critical checkpoints in any research and development pipeline. Spectroscopic analysis provides the empirical data necessary for this validation.

This guide moves beyond a simple recitation of data, offering a cohesive analytical strategy for this compound. We will explore the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis)—not as isolated experiments, but as an integrated, self-validating system. The causality behind spectral features and experimental choices will be emphasized, providing researchers with a robust framework for interpreting their own data with confidence.

The Analytical Workflow: An Integrated Approach

A comprehensive analysis does not rely on a single technique but integrates data from multiple orthogonal methods to build an unassailable structural proof. The workflow from sample to confirmed structure is a logical progression where each step validates the next.

Caption: Integrated workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and topology of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Analysis: Mapping the Proton Framework

Expertise & Experience: The ¹H NMR spectrum provides the most direct insight into the electronic environment of the protons. In this compound, the protons are located in three distinct regions: the benzoyl ring, the naphthyl ring, and the amide N-H group. The chemical shift (δ) of the amide proton is highly sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding, often appearing as a broad singlet far downfield.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

|---|---|---|---|---|

| ~10.3 | Singlet (broad) | 1H | N-H | The amide proton is deshielded by the adjacent carbonyl group and its chemical shift is solvent-dependent.[3] |

| ~8.2-7.4 | Multiplet | 12H | Ar-H | Protons on the naphthyl and benzoyl rings. The complex overlapping signals are due to multiple spin-spin couplings. Protons ortho to the carbonyl and nitrogen are expected to be further downfield due to deshielding effects. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Ensure complete dissolution.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0 ppm.[4]

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters: Standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.

¹³C NMR Analysis: The Carbon Skeleton

Expertise & Experience: A proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule. Given the molecule's asymmetry, all 17 carbons are expected to be chemically non-equivalent, resulting in 17 distinct signals. Quaternary carbons (those without attached protons) typically exhibit weaker signals. The carbonyl carbon is the most deshielded and serves as a key diagnostic peak.[5]

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Predicted Shift (δ, ppm) | Carbon Type | Assignment | Rationale & Causality |

|---|---|---|---|

| ~166 | Quaternary | C=O (Amide) | The carbonyl carbon is strongly deshielded by the electronegative oxygen atom, placing it significantly downfield.[6][7] |

| ~139-120 | Tertiary & Quaternary | Aromatic C | The 16 aromatic carbons resonate in this characteristic region. The exact shifts depend on their position relative to the amide linkage and electronic effects within the fused ring system.[5] |

Trustworthiness: The presence of 17 distinct signals in the ¹³C NMR spectrum (barring accidental overlap) provides strong evidence for the proposed molecular formula and structure. For unambiguous assignment, 2D NMR experiments like HSQC (correlates carbons to directly attached protons) and HMBC (correlates carbons to protons over 2-3 bonds) are the gold standard.[8]

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is exceptionally sensitive to the presence of specific functional groups, which vibrate at characteristic frequencies upon absorbing infrared radiation.[9] For this compound, the most informative signals are those from the secondary amide group. The Amide I band (primarily C=O stretch) is particularly intense and diagnostic.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Causality |

|---|---|---|---|---|

| ~3300 | N-H Stretch | Secondary Amide | Medium, Sharp | This absorption confirms the presence of the N-H bond in the secondary amide.[10] |

| 3100-3000 | Aromatic C-H Stretch | Naphthyl & Benzoyl Rings | Medium to Weak | Characteristic of sp² C-H bonds in aromatic systems. |

| ~1650 | Amide I (C=O Stretch) | Secondary Amide | Strong | The strong dipole of the carbonyl bond leads to a very intense absorption. Its position is slightly lower than a ketone due to resonance with the nitrogen lone pair.[11] |

| ~1540 | Amide II (N-H Bend) | Secondary Amide | Strong | A coupled vibration of N-H bending and C-N stretching, characteristic of secondary amides.[10] |

| 1600-1450 | C=C Stretch | Aromatic Rings | Medium to Weak | These absorptions confirm the presence of the aromatic rings. |

| 800-770 | C-H Out-of-plane Bend | 1-substituted Naphthyl | Strong | This strong band is often diagnostic for the substitution pattern on the naphthalene ring.[10] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound, Electron Ionization (EI) is a common technique that generates a molecular ion (the intact molecule with one electron removed, M⁺˙) and characteristic fragment ions.

Predicted Mass Spectrometry Data (EI)

| m/z | Ion | Rationale & Causality |

|---|---|---|

| 247 | [M]⁺˙ | The molecular ion, corresponding to the molecular weight of C₁₇H₁₃NO. Its presence confirms the elemental composition.[1] |

| 143 | [C₁₀H₇NH₂]⁺˙ | Naphthylaminium radical cation, resulting from cleavage of the amide C-N bond. |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation, resulting from cleavage of the amide C-N bond. This is a very common and stable fragment for benzoyl derivatives and is often the base peak. |

Fragmentation Pathway: The most labile bond under EI conditions is the amide C-N bond. Its cleavage leads to two highly diagnostic fragment ions, providing a definitive fingerprint for the molecule's two main subunits.

Caption: Primary fragmentation pathway of this compound in EI-MS.

UV-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended π-conjugated system of this compound, encompassing both the benzoyl and naphthyl moieties, is expected to produce strong absorptions in the UV region. These absorptions correspond primarily to π → π* transitions.[12]

Predicted UV-Vis Spectral Data (in Ethanol)

| λ_max (nm) | Transition Type | Rationale & Causality |

|---|---|---|

| ~220-240 | π → π* | High-energy transition associated with the benzoyl group. |

| ~280-320 | π → π* | Lower-energy transitions characteristic of the extended conjugation of the naphthalene ring system. |

Trustworthiness: While UV-Vis is less structurally specific than NMR or MS, it is highly valuable for quantitative analysis (using the Beer-Lambert Law) and for studying electronic properties. The position of the absorption maxima (λ_max) can be sensitive to solvent polarity, a phenomenon known as solvatochromism.[13] Running spectra in solvents of differing polarity (e.g., hexane vs. acetonitrile) can provide insight into the electronic nature of the ground and excited states.

Integrated Structural Confirmation

Caption: Convergence of data for structural confirmation.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that relies on the synergistic interpretation of data from NMR, IR, MS, and UV-Vis techniques. The molecular weight is unequivocally confirmed by the molecular ion at m/z 247 in the mass spectrum. Infrared spectroscopy validates the presence of the critical secondary amide functional group through its characteristic N-H and Amide I/II bands. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the connectivity of the benzoyl and naphthyl rings through the amide linkage. By following this integrated, evidence-based workflow, researchers can achieve confident and comprehensive characterization of this compound, ensuring the integrity of their scientific findings.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supplementary Material for a chemical synthesis paper. The Royal Society of Chemistry. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322). [Link]

-

SpectraBase. Benzamide, N-(1-naphthyl)-2-bromo- - Optional[Vapor Phase IR] - Spectrum. Wiley-VCH. [Link]

-

SpectraBase. N-1-(2-NAPHTHYL)-ETHYLBENZAMIDE - Optional[13C NMR] - Chemical Shifts. Wiley-VCH. [Link]

-

SpectraBase. Benzamide, N-(1-naphthyl)-2-methyl-. Wiley-VCH. [Link]

-

Global Substance Registration System (GSRS). This compound. [Link]

-

The Royal Society of Chemistry. Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. The Royal Society of Chemistry. [Link]

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. The Royal Society of Chemistry. [Link]

-

ResearchGate. UV-Vis absorption spectra of 1 in the absence ( 0 ) and presence of... [Link]

-

PubChemLite. N-ethyl-n-(1-naphthyl)benzamide (C19H17NO). [Link]

-

ResearchGate. Normalized UV-vis absorption spectra of 1b in different solvents. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

NIST WebBook. Benzamide, N-(1,1-dimethylethyl)-. National Institute of Standards and Technology. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

NIST WebBook. Benzamide, N-methyl-. National Institute of Standards and Technology. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

University of Colorado Boulder. IR Absorption Table. [Link]

-

NH2 O purified benzamide, 13C-NMR. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

PubMed Central. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. National Institutes of Health. [Link]

-

ResearchGate. UV-vis spectroscopic data for solutions of naphthalimide 1 in 11 solvents. [Link]

-

PubMed Central. In Situ UV-VIS-NIR Absorption Spectroscopy and Catalysis. National Institutes of Health. [Link]

-

PubMed Central. Native mass spectrometry and structural studies reveal modulation of MsbA–nucleotide interactions by lipids. National Institutes of Health. [Link]

-

PubMed. Synthesis, structural, spectral (FTIR, FT-Raman, UV, NMR), NBO and first order hyperpolarizability analysis of N-phenylbenzenesulfonamide by density functional theory. National Institutes of Health. [Link]

Sources

- 1. This compound | C17H13NO | CID 69448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. In Situ UV-VIS-NIR Absorption Spectroscopy and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

solubility characteristics of N-1-Naphthylbenzamide in various solvents

An In-Depth Technical Guide to the Solubility Characteristics of N-1-Naphthylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a molecule of interest in various chemical and pharmaceutical research domains, presents solubility challenges typical of aromatic amides with significant hydrophobic character. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific experimental solubility data for this compound is not extensively available in public literature, this document serves as a foundational resource, detailing its physicochemical properties, predicting its solubility behavior, and offering robust methodologies for its empirical determination. By synthesizing established principles of solubility with practical experimental protocols, this guide aims to empower researchers to effectively characterize and navigate the solubility limitations of this compound and structurally similar compounds.

Introduction: The Critical Role of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent, is a fundamental parameter in chemical and pharmaceutical sciences. In drug discovery and development, poor aqueous solubility is a major hurdle, often leading to low bioavailability and challenging formulation development.[1] For a compound like this compound, understanding its solubility profile across a range of solvents is paramount for its application in synthesis, purification, and biological screening. This guide provides the necessary framework for a thorough solubility assessment.

Physicochemical Properties of this compound: Predicting Solubility Behavior

A comprehensive understanding of a compound's physicochemical properties is the first step in predicting its solubility. For this compound (C₁₇H₁₃NO), the following properties are key:

| Property | Value | Source | Implication for Solubility |

| Molecular Weight | 247.29 g/mol | [2][3] | Higher molecular weight can correlate with lower solubility. |

| XLogP3 | 3.3 | [2] | This positive and relatively high value indicates a hydrophobic (lipophilic) nature, predicting poor aqueous solubility. |

| IUPAC Name | N-naphthalen-1-ylbenzamide | [2] | The presence of two aromatic rings (naphthalene and benzene) contributes significantly to its hydrophobicity. |

| Molecular Formula | C₁₇H₁₃NO | [2][3] | The limited number of heteroatoms capable of hydrogen bonding (one nitrogen and one oxygen) further suggests low aqueous solubility. |

| Synonyms | N-1-Naphthalenylbenzamide, Benzamide, N-1-naphthalenyl- | [2] | Awareness of synonyms is crucial for comprehensive literature searches. |

The high XLogP3 value is a strong indicator that this compound will be poorly soluble in water and other polar solvents, while exhibiting better solubility in non-polar organic solvents.

Methodologies for Determining Solubility

The choice of method for solubility determination depends on the stage of research, the amount of compound available, and the required accuracy. The two primary approaches are the determination of thermodynamic and kinetic solubility.[4]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the concentration of a solute in a saturated solution when equilibrium has been established between the dissolved and undissolved states. The shake-flask method is the most reliable technique for determining thermodynamic solubility, especially for poorly soluble compounds.[1][4]

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., glass vial). The excess solid should be visible to ensure saturation.[4]

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[1]

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the sample to separate the saturated solution from the excess solid.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is the concentration of a compound at the point of precipitation from a stock solution (typically in DMSO) upon addition to an aqueous buffer.[5] This method is faster and requires less compound, making it suitable for early-stage drug discovery.[4][5]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a strong organic solvent like dimethyl sulfoxide (DMSO).[5]

-

Titration: Gradually add the stock solution to the aqueous solvent of interest while monitoring for the first sign of precipitation.[5]

-

Detection: Precipitation can be detected visually or, more accurately, using turbidimetry or light scattering instruments.[4]

-

Calculation: The concentration of the compound in the aqueous buffer just before precipitation is the kinetic solubility.

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of this compound:

-

Solvent Properties: The principle of "like dissolves like" is paramount. Given its hydrophobic nature, this compound is expected to be more soluble in non-polar organic solvents (e.g., toluene, dichloromethane) and less soluble in polar solvents (e.g., water, ethanol).[6] The use of co-solvents can enhance solubility in aqueous media.[4]

-

Temperature: For most solids, solubility increases with temperature. The extent of this effect should be determined experimentally.

-

pH: As an amide, this compound is generally considered a neutral compound with a very high pKa, meaning its solubility is unlikely to be significantly affected by pH within the typical physiological range.

-

Solid-State Form: The crystalline form (polymorphism) of this compound can influence its solubility. Amorphous forms are generally more soluble than their crystalline counterparts.

A Practical Approach to Solubility Profiling

A tiered approach is recommended for a comprehensive solubility assessment of this compound.

Sources

An In-depth Technical Guide to N-1-Naphthylbenzamide: Synthesis, Properties, and Pharmacological Context

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Situating N-1-Naphthylbenzamide in the Chemical Landscape

This compound, a member of the N-substituted benzamide family, represents a class of compounds with significant therapeutic potential. While the specific historical discovery of this particular molecule is not extensively documented, the broader benzamide scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs and clinical candidates.[1] This guide provides a comprehensive technical overview of this compound, moving from its fundamental chemical and physical properties to a detailed synthesis protocol. Furthermore, it delves into the pharmacological and toxicological profile, drawing insights from the well-established activities of structurally related benzamide and naphthyl derivatives. This document is intended to serve as a foundational resource for researchers engaged in the exploration and application of this and similar compounds.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₇H₁₃NO.[2] A thorough understanding of its physicochemical properties is essential for its application in experimental settings, including solubility, stability, and suitability for various analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₃NO | PubChem |

| Molecular Weight | 247.29 g/mol | PubChem |

| Appearance | Solid (predicted) | PubChem |

| Melting Point | 161-163 °C | Sigma-Aldrich |

| Boiling Point | 443.9 °C (predicted) | PubChem |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (DMF) | General chemical knowledge |

| XLogP3 | 3.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be efficiently achieved through several established methods for amide bond formation. The Schotten-Baumann reaction, a classic method for synthesizing amides from amines and acid chlorides, is a particularly relevant and widely used approach.[2][3][4] This reaction involves the acylation of 1-naphthylamine with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[5]

Experimental Protocol: Schotten-Baumann Synthesis

Materials:

-

1-Naphthylamine

-

Benzoyl chloride

-

10% Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

-

Standard laboratory glassware (beaker, separatory funnel, round-bottom flask)

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolution of Amine: In a 250 mL beaker, dissolve 1.0 equivalent of 1-naphthylamine in dichloromethane.

-

Addition of Base: To the stirred solution, add an excess (approximately 2.0-2.5 equivalents) of 10% aqueous sodium hydroxide solution.

-

Acylation: Slowly add 1.1 equivalents of benzoyl chloride to the biphasic mixture while stirring vigorously. The reaction is exothermic; maintain the temperature with an ice bath if necessary.

-

Reaction Monitoring: Continue stirring at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and discard the aqueous (upper) layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via the Schotten-Baumann reaction.

Pharmacological Profile and Potential Mechanisms of Action

While specific pharmacological data for this compound is limited, the broader class of N-substituted benzamides exhibits a wide range of biological activities.[6][7] These activities are often attributed to their ability to interact with various biological targets, including enzymes and receptors.

Potential as an Anti-Inflammatory and Anticancer Agent

Many N-substituted benzamides have demonstrated potential as anti-inflammatory and anticancer agents.[8] A key mechanism underlying these effects is the inhibition of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[6] By inhibiting NF-κB, these compounds can suppress the expression of pro-inflammatory cytokines and promote apoptosis in cancer cells. The N-substituent on the benzamide scaffold plays a crucial role in determining the compound's biological efficacy.[1]

Interaction with Receptors in the Central Nervous System

Substituted benzamides are also known to interact with neurotransmitter receptors in the central nervous system, particularly dopamine and serotonin receptors.[6][9] This interaction forms the basis for their use as antipsychotic and gastrointestinal motility-stimulating agents.[9] The specific nature of the N-substituent can significantly influence receptor affinity and selectivity.

Potential Signaling Pathway Modulation

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Safety and Toxicology

The toxicological profile of this compound has not been extensively studied. However, data from related benzamide derivatives can provide insights into potential safety concerns. It is imperative that researchers handle this compound with appropriate safety precautions.

General Toxicology of Benzamide Derivatives

Studies on various benzamide derivatives have reported a range of potential toxicities, including:

-

Nephrotoxicity: Dose-dependent kidney damage has been observed with some benzamides.[10][11]

-

Hepatotoxicity: Liver injury has been reported in some cases.[10]

-

Hematological Toxicity: Certain benzamide derivatives have been associated with bone marrow suppression.[10]

-

Neurotoxicity: At high doses, some benzamides can cause psychotropic and neurotoxic effects.[12]

Available Safety Data for this compound

The Globally Harmonized System (GHS) classification for this compound indicates that it is toxic to aquatic life with long-lasting effects. Researchers should adhere to all local and institutional guidelines for the handling and disposal of this compound.

| Hazard Statement | GHS Classification |

| H411 | Toxic to aquatic life with long lasting effects |

Conclusion and Future Directions

This compound is a compound of interest within the broader class of N-substituted benzamides. While its specific discovery and development history are not well-documented, its chemical properties and plausible synthesis are well-defined. Based on the activities of related compounds, this compound holds potential for further investigation as a modulator of key biological pathways, such as NF-κB signaling. Future research should focus on elucidating its specific pharmacological and toxicological profiles to fully understand its potential therapeutic applications and safety considerations.

References

-

Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

-

Singh, P., & Kumar, A. (2016). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. ResearchGate. [Link]

-

Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

-

Qamar, M. A., et al. (2023). Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rehman Medical Institute. [Link]

-

Kalekin, R. A., Salomatin, E. M., & Kalekina, V. A. (2007). [Toxicological characteristic of neuroleptics--substituted benzamides]. Sudebno-meditsinskaia ekspertiza. [Link]

-

L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

-

J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]

-

Li, Y., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. [Link]

-

ResearchGate. (2020). Assessing the toxicity of the benzamide fungicide zoxamide in zebrafish (Danio rerio): Towards an adverse outcome pathway for beta-tubulin inhibitors. [Link]

-

ACS Publications. (2021). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. [Link]

-

PubMed. (1987). Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists. [Link]

-

PubMed. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

-

MDPI. (2021). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. [Link]

-

ResearchGate. (2012). Preparation of N-aryl isoquinolones. Reaction conditions: benzamide 4.... [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. testbook.com [testbook.com]

- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice | Journal of Rehman Medical Institute [jrmi.pk]

- 12. [Toxicological characteristic of neuroleptics--substituted benzamides] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Expanding Biological Activities of N-1-Naphthylbenzamide Derivatives

Abstract

The N-1-Naphthylbenzamide scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Its unique combination of a rigid naphthyl group and a flexible benzamide linker allows for diverse molecular interactions with a wide range of biological targets. This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound derivatives, moving beyond a simple catalog of findings to explain the causal relationships between chemical structure and biological function. We will examine their significant potential as anticancer, antimicrobial, neuroprotective, and anti-inflammatory agents, supported by detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers and drug development professionals in this dynamic field.

The this compound Scaffold: A Privileged Core in Drug Discovery

The core structure of this compound consists of a benzamide group where the amide nitrogen is attached to the 1-position of a naphthalene ring. This arrangement creates a molecule with distinct regions: the planar, aromatic naphthalene system and the substituted benzamide moiety, connected by an amide bond that can participate in hydrogen bonding. The inherent rigidity of the naphthalene group provides a stable anchor for receptor binding, while the benzamide portion can be readily modified to fine-tune pharmacological properties such as solubility, binding affinity, and selectivity. This structural versatility is a primary reason why derivatives of this scaffold have demonstrated a remarkable breadth of biological activities.[1][2]

Caption: The core chemical structure of this compound.

Potent Anticancer Activities: Targeting Multiple Hallmarks of Cancer

This compound derivatives have emerged as a significant class of anticancer agents, primarily due to their ability to interfere with critical cellular processes like cell division and gene expression.[3][4]

Tubulin Polymerization Inhibition

A key strategy in cancer therapy is the disruption of the microtubule dynamics essential for mitotic spindle formation and cell division. Certain N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors.[5] These compounds bind to the colchicine binding site on β-tubulin, preventing the assembly of microtubules. This action leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[5] The corresponding disodium phosphate salt of one lead compound, 20b-P , demonstrated a high safety profile and significant tumor growth inhibition in a mouse model, highlighting the therapeutic potential of this class.[5]

-

Causality: The N-benzylbenzamide scaffold effectively mimics the spatial and electronic features of known colchicine site binders. The benzamide portion can be substituted with groups that enhance binding affinity and improve pharmacokinetic properties, leading to potent anti-proliferative and anti-vascular effects.[5]

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are crucial enzymes that regulate gene expression; their overexpression is linked to many cancers. N-substituted benzamide derivatives, designed based on the structure of the known HDAC inhibitor Entinostat (MS-275), have shown significant anti-proliferative activity.[3][4][6] These molecules typically feature a zinc-binding group that chelates the zinc ion in the HDAC active site, a linker, and a "cap" group that interacts with the protein surface. Molecular docking studies confirm that these derivatives can establish hydrogen bonds and hydrophobic interactions within the active sites of HDAC2 and HDAC8.[3]

-

Structure-Activity Relationship (SAR): Preliminary SAR studies indicate that substituents on the phenyl ring and the presence of heteroatoms in the amide that can chelate zinc are critical for anti-proliferative activity.[4][6]

Kinase Inhibition

Kinase inhibitors are a cornerstone of targeted cancer therapy. Imidazole-based N-phenylbenzamide derivatives have shown promise as kinase inhibitors, for instance, targeting the ABL1 kinase protein, which is implicated in chronic myelogenous leukemia (CML).[7] The imidazole ring, being electron-rich, facilitates binding to diverse biological receptors.[7] Computational studies, including molecular docking and dynamic simulations, have been instrumental in understanding how these derivatives form stable complexes with their target kinases, reinforcing their potential for further development.[7]

Summary of Anticancer Activity

| Compound Class | Cancer Cell Lines | IC50 Values | Mechanism of Action | Reference |

| N-benzylbenzamide (20b) | Various (e.g., H22) | 12 - 27 nM | Tubulin Polymerization Inhibition | [5] |

| Imidazole-based N-phenylbenzamide (4f) | A549, HeLa, MCF-7 | 7.5 - 9.3 µM | ABL1 Kinase Inhibition | [7] |

| 1,8-Naphthalimide-1,2,3-triazole (5e) | H1975 (Lung) | 16.56 µM | DNA Intercalation | [8] |

| N-Substituted Benzamides (13h, 13k) | MCF-7, MDA-MB-231, K562, A549 | Comparable to MS-275 | HDAC Inhibition | [3] |

Broad-Spectrum Antimicrobial and Antiviral Potential

The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. This compound derivatives have demonstrated encouraging activity against a range of bacteria, fungi, and viruses.

Antibacterial Activity

Benzamide derivatives exhibit potent antibacterial effects by targeting essential prokaryotic processes. A key mechanism is the inhibition of the FtsZ (Filamenting temperature-sensitive mutant Z) protein, which is vital for bacterial cell division.[9] By disrupting the formation of the Z-ring, these compounds prevent cytokinesis, leading to bacterial death.[9] Studies have shown significant activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. For example, compound 5a showed excellent activity with MIC values of 6.25 µg/mL for B. subtilis and 3.12 µg/mL for E. coli.[1] Furthermore, novel naphthalimide hydrazide derivatives have shown exceptional potency against carbapenem-resistant Acinetobacter baumannii, with MIC values as low as 0.5–1 µg mL−1.[10]

Antiviral Activity

Enterovirus 71 (EV 71) is a significant pathogen causing hand-foot-mouth disease and severe neurological complications in children, yet no clinical antiviral drugs are available.[11] A series of N-phenylbenzamide derivatives were synthesized and evaluated for anti-EV 71 activity. One compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) , was particularly effective against multiple EV 71 strains, with IC50 values in the low micromolar range (5.7–12 µM) and significantly lower cytotoxicity than the reference drug pirodavir.[11] This identifies it as a promising lead for developing anti-EV 71 therapeutics.

Antiprotozoal and Other Activities

The versatility of the benzamide core extends to activity against kinetoplastid parasites. N-phenylbenzamide derivatives have shown submicromolar inhibitory activity against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani.[12] The proposed mechanism involves binding to the minor groove of the parasite's AT-rich kinetoplast DNA (kDNA), disrupting its function and leading to cell death.[12] Additionally, certain benzamide derivatives substituted with 1,2,4-oxadiazole have displayed good fungicidal and insecticidal activities.[13]

Applications in Neurodegenerative Disorders

Neurodegenerative diseases like Alzheimer's are characterized by neuronal loss and cognitive decline. This compound derivatives offer promising neuroprotective strategies.

Butyrylcholinesterase (BChE) Inhibition

In the later stages of Alzheimer's disease, BChE plays a more significant role in acetylcholine hydrolysis than acetylcholinesterase (AChE). Therefore, selective BChE inhibitors are sought-after therapeutic targets. A series of N-benzyl benzamide derivatives have been developed as highly potent and selective sub-nanomolar inhibitors of BChE.[14][15] Lead compounds not only inhibited BChE with picomolar to nanomolar IC50 values but also demonstrated neuroprotective effects in oxidative damage models. In vivo studies showed that these compounds could reverse cognitive impairment in mice at doses lower than the standard drug rivastigmine, indicating their potential for treating advanced Alzheimer's disease.[14][15]

Attenuation of Neuroinflammation

Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative disorders.[16][17] Benzimidazole-containing acetamide derivatives have been shown to provide neuroprotection in rodent models of ethanol-induced neurodegeneration.[16][18] These compounds work by mitigating oxidative stress, augmenting endogenous antioxidant enzymes, and regulating the expression of inflammatory cytokines.[18] Molecular docking studies suggest these derivatives can bind to targets like TNF-α and the NLRP3 inflammasome, key players in the inflammatory cascade.[18]

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation underlies numerous diseases. Derivatives of the this compound scaffold can modulate key inflammatory pathways.

CCR3 Antagonism

The C-C chemokine receptor 3 (CCR3) is a key receptor involved in eosinophil trafficking and is a validated target for allergic inflammatory diseases like asthma. N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide derivatives have been identified as potent CCR3 antagonists.[19] They inhibit the intracellular Ca2+ influx induced by eotaxin, the natural ligand for CCR3. Systematic modification of the benzamide ring led to compounds with IC50 values as low as 0.020 µM, demonstrating a clear path for optimization.[19]

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Naphthyl-N-acylhydrazone derivatives have demonstrated powerful anti-inflammatory effects by inhibiting this pathway.[20] By preventing the phosphorylation and subsequent activation of NF-κB, these compounds reduce the production of pro-inflammatory mediators like IL-1β and nitric oxide (NO).[20]

Synthesis and Methodologies: A Practical Guide

The successful exploration of this compound derivatives relies on robust synthetic and analytical protocols.

General Synthesis Scheme

A common and versatile method for synthesizing N-substituted benzamide derivatives involves the coupling of a substituted benzoic acid with a corresponding amine.

Caption: Common synthetic routes for N-substituted benzamide derivatives.[11]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is fundamental for assessing the anti-proliferative activity of synthesized compounds against cancer cell lines.[3]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test this compound derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Self-Validation: The protocol's integrity is maintained by including both negative (vehicle) and positive controls. The reproducibility is assessed by running each concentration in triplicate. A clear dose-dependent response validates the specific activity of the compound.

Experimental Protocol: CCR3 Antagonist Activity Assay

This protocol measures the ability of compounds to block the function of the CCR3 receptor.[19]

Principle: This assay quantifies the inhibition of eotaxin-induced intracellular calcium (Ca2+) mobilization in cells engineered to express human CCR3. The influx of Ca2+ is measured using a calcium-sensitive fluorescent dye.

Step-by-Step Methodology:

-

Cell Preparation: Suspend CCR3-expressing cells (e.g., a murine preB cell line) in an appropriate assay buffer.

-

Dye Loading: Load the cells with a calcium-sensitive dye like Fura-2 AM (e.g., 5 µM) for 60 minutes at 37°C.

-

Compound Incubation: Wash the dye-loaded cells and resuspend them. Add the test this compound derivatives at various concentrations and incubate for 10 minutes at room temperature.

-

Stimulation and Measurement: Place the cell suspension in a fluorometer. Add a specific concentration of eotaxin (e.g., 10 nM) to induce Ca2+ influx and monitor the change in fluorescence intensity over time.

-

Data Analysis: Calculate the percentage of inhibition of the eotaxin-induced Ca2+ signal for each compound concentration. Determine IC50 values from the resulting concentration-response curves.

Self-Validation: The assay includes controls for baseline fluorescence (no eotaxin) and maximal stimulation (eotaxin with vehicle), ensuring that the observed inhibition is due to the compound's activity on the receptor.

Conclusion and Future Directions

The this compound scaffold has proven to be an exceptionally fruitful starting point for the discovery of compounds with diverse and potent biological activities. The research highlighted in this guide demonstrates significant progress in developing derivatives with anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties. The inherent "drug-like" qualities of the scaffold, combined with its synthetic tractability, make it a highly attractive core for future drug development efforts.

Future research should focus on:

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets (e.g., a compound with both anti-inflammatory and neuroprotective effects for Alzheimer's treatment).

-

Improving Pharmacokinetics: Optimizing derivatives to enhance their absorption, distribution, metabolism, and excretion (ADME) properties for better in vivo efficacy and safety.

-

Elucidating Novel Mechanisms: Employing advanced chemical biology and proteomic approaches to identify new biological targets for this versatile class of compounds.

By continuing to explore the vast chemical space around the this compound core, the scientific community is well-positioned to develop next-generation therapeutics for some of the most challenging human diseases.

References

- BenchChem. (n.d.). Comparative Analysis of N-naphthyl Benzamide Derivatives: Binding Affinity and Mechanistic Insights.

- (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.

- Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280.

- Malik, S., et al. (n.d.). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PMC.

- (n.d.). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central.

- (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI.

- (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate.

- (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed.

- (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.

- BenchChem. (n.d.). In-Vitro Antimicrobial Activity of N-Benzamide Derivatives: A Technical Guide.

- (n.d.). Synthesis of novel N -(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity. ResearchGate.

- (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed.

- (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed.

- (n.d.). The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole. Frontiers.

- (2020). Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. PubMed.

- (n.d.). Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment. ResearchGate.

- (n.d.). Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils.

- (n.d.). Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii. PubMed Central.

- (n.d.). N -Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. ResearchGate.

- (n.d.). Impact of Natural Compounds on Neurodegenerative Disorders: From Preclinical to Pharmacotherapeutics. PubMed Central.

- (n.d.). Novel Regioisomeric Analogues of Naphthyl-N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects. MDPI.

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. nveo.org [nveo.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [mdpi.com]

- 12. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Impact of Natural Compounds on Neurodegenerative Disorders: From Preclinical to Pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Novel Regioisomeric Analogues of Naphthyl-N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects [mdpi.com]

An In-depth Technical Guide to the Quantum Yield and Fluorescence Properties of N-1-Naphthylbenzamide

This technical guide provides a comprehensive exploration of the anticipated quantum yield and fluorescence properties of N-1-Naphthylbenzamide. While direct, extensive experimental data for this specific molecule is not widely published, this document synthesizes information from foundational principles of photochemistry and the well-documented characteristics of its constituent chromophores—the naphthalene and benzanilide moieties—to provide a robust predictive framework. This guide is intended for researchers, scientists, and drug development professionals who are interested in the design and application of novel fluorophores.

Introduction: Unveiling the Potential of this compound

This compound is an aromatic amide comprised of a benzoyl group attached to a naphthalen-1-amine. Its structure, combining the fluorescent naphthyl group with the photophysically complex benzanilide core, suggests a rich and environment-sensitive fluorescence profile. Understanding the quantum yield and fluorescence dynamics of this molecule is critical for its potential application as a molecular probe, a component in larger sensing systems, or as a structural motif in medicinal chemistry.

The fluorescence of such molecules is dictated by the interplay of electronic transitions within the aromatic systems and the nature of the amide linker. The naphthyl group is a well-known fluorophore, while the benzanilide structure is known to exhibit complex behaviors such as dual fluorescence arising from different excited states.[1] This guide will dissect these components to build a comprehensive picture of the expected photophysical behavior of this compound.

Predicted Photophysical Properties of this compound

The photophysical characteristics of this compound are expected to be a composite of its constituent parts, influenced by factors such as solvent polarity and the potential for intramolecular interactions.

Absorption and Emission Spectra

The absorption spectrum of this compound is predicted to be dominated by the π-π* transitions of the naphthalene and benzene rings. The long-wavelength absorption band of 1-naphthyl acetate, a related compound, is shifted to longer wavelengths compared to naphthalene itself, suggesting that the benzamide substitution will similarly result in a red-shifted absorption.[2]